molecular formula C36H72O2 B14297422 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate CAS No. 114311-98-7

2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate

Cat. No.: B14297422
CAS No.: 114311-98-7
M. Wt: 537.0 g/mol
InChI Key: YESWTXMGBDKPKI-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate is a complex organic compound known for its unique structural properties. This compound is characterized by its branched-chain structure, which contributes to its distinct chemical behavior and applications. It is often used in various industrial and scientific research applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate typically involves the esterification of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol with octadecanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use as a drug delivery agent or in the formulation of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The branched structure of the compound also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid
  • 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyl-octan-1-ol

Uniqueness

Compared to similar compounds, 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl octadecanoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity. Its branched structure also contributes to its stability and makes it suitable for specific industrial and research applications.

Properties

CAS No.

114311-98-7

Molecular Formula

C36H72O2

Molecular Weight

537.0 g/mol

IUPAC Name

[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] octadecanoate

InChI

InChI=1S/C36H72O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-34(37)38-30-33(32(3)29-36(7,8)9)27-26-31(2)28-35(4,5)6/h31-33H,10-30H2,1-9H3

InChI Key

YESWTXMGBDKPKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C

Origin of Product

United States

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